![molecular formula C5H6BrNO B6250366 3-bromo-1,2,5,6-tetrahydropyridin-2-one CAS No. 1258849-38-5](/img/new.no-structure.jpg)
3-bromo-1,2,5,6-tetrahydropyridin-2-one
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Overview
Description
3-Bromo-1,2,5,6-tetrahydropyridin-2-one is a brominated heterocyclic organic compound with the molecular formula C5H6BrNO. It is a derivative of tetrahydropyridine, featuring a bromine atom at the 3-position of the ring structure. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Tetrahydropyridin-2-one: One common synthetic route involves the halogenation of tetrahydropyridin-2-one using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) at low temperatures.
Bromination of Enamines: Another method involves the bromination of enamine derivatives, followed by cyclization to form the brominated tetrahydropyridin-2-one.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the brominated compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary, secondary, and tertiary amines.
Substitution Products: Hydroxylated and aminated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₈BrN
- Molecular Weight : Approximately 198.49 g/mol
- Structure : The compound features a bromine atom at the 3-position of the tetrahydropyridine ring, which influences its reactivity and interaction with biological systems.
Chemistry
3-Bromo-1,2,5,6-tetrahydropyridin-2-one serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules through various reactions:
- Synthesis of Bioactive Compounds : It is used to synthesize derivatives that exhibit significant biological activity.
- Reactivity : The presence of the bromine atom allows for electrophilic substitution reactions, making it a versatile building block in chemical synthesis.
Biology
The compound has been investigated for its potential biological activities:
- Neuroprotective Effects : Research indicates that it may protect neurons from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydropyridine compounds can inhibit the growth of certain bacterial strains, including Mycobacterium tuberculosis .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties:
- Drug Development : It serves as a building block for the synthesis of drugs such as naratriptan, which is used to treat migraines.
- Pharmacological Profiling : Studies have characterized its interaction with various receptors involved in neurological processes, indicating promising pharmacological activity.
Case Studies and Research Findings
Several studies highlight the significance of this compound:
Study | Focus | Findings |
---|---|---|
Synthesis and Evaluation | Intermediate for drug development | Noted for its role in synthesizing naratriptan. |
Neuroprotective Studies | Animal models | Reduced neuronal damage following induced oxidative stress. |
Pharmacological Profiling | Receptor interactions | Promising activity warrants further exploration. |
Mechanism of Action
3-Bromo-1,2,5,6-tetrahydropyridin-2-one is similar to other brominated tetrahydropyridines, such as 3-chloro-1,2,5,6-tetrahydropyridin-2-one and 3-fluoro-1,2,5,6-tetrahydropyridin-2-one. its unique bromine atom imparts distinct chemical properties and reactivity compared to its chloro- and fluoro- counterparts. These differences can influence its biological activity and industrial applications.
Comparison with Similar Compounds
3-chloro-1,2,5,6-tetrahydropyridin-2-one
3-fluoro-1,2,5,6-tetrahydropyridin-2-one
3-iodo-1,2,5,6-tetrahydropyridin-2-one
Biological Activity
3-Bromo-1,2,5,6-tetrahydropyridin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the bromination of tetrahydropyridine derivatives. Common methods include:
- Bromination using N-bromosuccinimide (NBS) in a polar solvent.
- Electrophilic substitution reactions , which are facilitated by the electron-rich nature of the tetrahydropyridine ring.
Biological Activity
This compound has been investigated for various biological activities:
Antioxidant Properties
Research indicates that tetrahydropyridine derivatives exhibit antioxidative properties. A study demonstrated that compounds similar to this compound can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .
Neuroprotective Effects
The compound has shown promise in neuroprotective applications. It is hypothesized that its mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation. In vitro studies have indicated that it may protect dopaminergic neurons from apoptosis induced by neurotoxic agents .
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For example, derivatives of tetrahydropyridine have been found to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The bromine substituent may enhance these effects by increasing lipophilicity and facilitating cellular uptake .
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic interactions : The bromine atom can participate in electrophilic substitution reactions with nucleophiles in biological systems.
- Hydrogen bonding : The compound's structure allows for hydrogen bonding with various biomolecules, potentially affecting enzyme activity and receptor interactions .
Study 1: Neuroprotection in Parkinson’s Disease Models
A study investigated the neuroprotective effects of this compound in a rodent model of Parkinson’s disease. Results showed significant reduction in motor deficits and preservation of dopaminergic neurons when treated with the compound .
Study 2: Antioxidative Effects on Cancer Cells
Another research focused on the antioxidative properties of tetrahydropyridine derivatives including this compound. The findings indicated a marked decrease in reactive oxygen species (ROS) levels in cancer cell lines treated with this compound .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Mechanism |
---|---|---|---|
This compound | Structure | Antioxidant, Neuroprotective | Electrophilic interactions |
5-Chloro-1,2,3,6-tetrahydropyridine | - | Moderate anticancer activity | Similar mechanisms but less potent |
5-Iodo-1,2,3,6-tetrahydropyridine | - | Antimicrobial properties | Different interaction profiles |
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-pyridin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c6-4-2-1-3-7-5(4)8/h2H,1,3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMBRTWEFHUWRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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